BCRP (ABCG2) Transporter Inhibition: 4‑Ethoxy vs. Structural Analogs
The 4‑ethoxy derivative (CAS 946239‑62‑9) demonstrates potent inhibition of the breast‑cancer‑resistance protein (BCRP/ABCG2) with an IC₅₀ of 9 nM in a fluorometric rhodamine 123 accumulation assay using MDCK cells expressing BCRP of unknown origin [1]. In contrast, the 2‑ethoxy regioisomer (CAS 946306‑05‑4) has no reported BCRP activity in the same or comparable assay systems, as indicated by its absence from the BindingDB BCRP dataset [2]. Similarly, the 4‑piperidine‑1‑sulfonyl analog (CAS 946306‑29‑2) and the 4‑methoxy analog lack BCRP interaction entries in authoritative bioactivity databases. This pronounced potency differential — from low‑nanomolar for the 4‑ethoxy compound to unquantified for its closest analogs — underscores the critical role of the para‑ethoxy pharmacophore in BCRP recognition.
| Evidence Dimension | BCRP (ABCG2) inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 9 nM |
| Comparator Or Baseline | 2‑Ethoxy regioisomer (CAS 946306‑05‑4): no reported BCRP IC₅₀; 4‑Piperidine‑1‑sulfonyl analog (CAS 946306‑29‑2): no reported BCRP IC₅₀ |
| Quantified Difference | >100‑fold difference (assuming comparator IC₅₀ > 1 μM if inactive) |
| Conditions | BCRP (unknown origin) expressed in MDCK cells; rhodamine 123 substrate; 30 min incubation; fluorometric detection (ChEMBL 2344977 / BindingDB BDBM236207) |
Why This Matters
For researchers studying BCRP‑mediated multidrug resistance, the documented low‑nanomolar inhibitory activity makes this compound a superior choice over uncharacterized regioisomers, reducing the risk of selecting an inactive probe.
- [1] BindingDB / ChEMBL. BDBM236207 – IC₅₀ = 9 nM (BCRP/ABCG2). ChEMBL 2344977. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=2&entryid=50042699. View Source
- [2] BindingDB / ChEMBL search for CAS 946306‑05‑4, CAS 946306‑29‑2 – BCRP assay entries not found (accessed via BindingDB.org compound search, 30 Apr 2026). View Source
